molecular formula C10H11ClF3NO B15238143 1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL

1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B15238143
M. Wt: 253.65 g/mol
InChI Key: UGVWZZDBVGYSLF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL typically involves the reaction of 2-chloro-3-(trifluoromethyl)benzaldehyde with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents, temperature, and pressure conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted aromatic compounds depending on the specific reagents and conditions used .

Scientific Research Applications

1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and specialty polymers.

Mechanism of Action

The mechanism of action of 1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL
  • 1-Amino-1-[2-chloro-3-(difluoromethyl)phenyl]propan-2-OL
  • 1-Amino-1-[2-bromo-3-(trifluoromethyl)phenyl]propan-2-OL

Uniqueness

Compared to similar compounds, 1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL stands out due to its specific substitution pattern on the aromatic ring, which imparts unique electronic and steric properties. These properties can significantly influence its reactivity and interactions with biological targets, making it a valuable compound in various applications .

Properties

Molecular Formula

C10H11ClF3NO

Molecular Weight

253.65 g/mol

IUPAC Name

1-amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H11ClF3NO/c1-5(16)9(15)6-3-2-4-7(8(6)11)10(12,13)14/h2-5,9,16H,15H2,1H3

InChI Key

UGVWZZDBVGYSLF-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=C(C(=CC=C1)C(F)(F)F)Cl)N)O

Origin of Product

United States

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